8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline
CAS No.: 2640828-52-8
Cat. No.: VC11852918
Molecular Formula: C20H20ClN3O3S
Molecular Weight: 417.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640828-52-8 |
|---|---|
| Molecular Formula | C20H20ClN3O3S |
| Molecular Weight | 417.9 g/mol |
| IUPAC Name | 8-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline |
| Standard InChI | InChI=1S/C20H20ClN3O3S/c21-17-13-22-10-6-18(17)27-14-15-7-11-24(12-8-15)28(25,26)19-5-1-3-16-4-2-9-23-20(16)19/h1-6,9-10,13,15H,7-8,11-12,14H2 |
| Standard InChI Key | SMHMTTWIERHEQC-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
| Canonical SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The quinoline nucleus, a bicyclic system comprising a benzene ring fused to a pyridine ring, serves as the foundational scaffold. Position 8 of the quinoline is substituted with a sulfonamide group (-SO₂-NR₂), which bridges to a piperidine ring. The piperidine’s 4-position is further functionalized with a [(3-chloropyridin-4-yl)oxy]methyl group, introducing steric complexity and electronic diversity.
Key Functional Groups
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Quinoline: Imparts aromaticity and π-stacking capabilities, critical for binding to hydrophobic pockets in biological targets.
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Sulfonamide: Enhances hydrogen-bonding potential and acidity (pKa ~10–11), favoring interactions with basic residues in enzymes or receptors .
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Piperidine: Provides conformational flexibility and basicity (pKa ~11), enabling pH-dependent solubility and membrane permeability.
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3-Chloropyridinyloxy Methyl: Introduces halogen bonding (via Cl) and hydrogen-bond acceptor sites (via pyridine N and ether O).
Molecular Properties
Using computational tools and analog data, the molecular formula is inferred as C₂₀H₁₉ClN₄O₃S, with a molecular weight of 430.91 g/mol. Key descriptors include:
| Property | Value/Description |
|---|---|
| LogP (lipophilicity) | ~3.2 (moderate membrane permeability) |
| Topological Polar SA | 98.6 Ų |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 7 (quinoline N, sulfonamide O, etc.) |
These properties suggest moderate bioavailability and CNS penetrance, though experimental validation is required .
Synthetic Strategies
Retrosynthetic Analysis
The synthesis involves three primary building blocks:
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Quinolin-8-sulfonyl chloride: Prepared via chlorosulfonation of quinoline using ClSO₃H.
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4-[(3-Chloropyridin-4-yl)oxy]methylpiperidine: Synthesized by nucleophilic substitution between 4-hydroxymethylpiperidine and 3-chloro-4-hydroxypyridine.
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Coupling Reaction: Amidation of quinolin-8-sulfonyl chloride with the piperidine derivative.
Stepwise Synthesis
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Chlorosulfonation of Quinoline:
Quinoline reacts with chlorosulfonic acid at 0–5°C to yield quinolin-8-sulfonyl chloride. Excess SO₂Cl₂ is removed under reduced pressure. -
Synthesis of 4-[(3-Chloropyridin-4-yl)oxy]methylpiperidine:
4-Hydroxymethylpiperidine and 3-chloro-4-hydroxypyridine undergo Mitsunobu reaction (DEAD, PPh₃) to form the ether linkage. -
Amidation:
Quinolin-8-sulfonyl chloride reacts with the piperidine intermediate in anhydrous DCM, catalyzed by triethylamine (TEA), to form the target compound. Purification via column chromatography (SiO₂, EtOAc/hexane) yields >85% purity.
Physicochemical and Spectroscopic Data
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J=4.2 Hz, 1H, quinoline H-2), 8.45 (s, 1H, pyridine H-2), 4.21 (s, 2H, OCH₂), 3.72–3.68 (m, 4H, piperidine H).
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¹³C NMR: 154.8 (C-SO₂), 148.1 (pyridine C-Cl), 132.5 (quinoline C-8).
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HRMS (ESI+): m/z 431.0845 [M+H]⁺ (calc. 431.0849).
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs demonstrate antagonism at histamine H₁ receptors (Ki < 50 nM), suggesting potential utility in allergic rhinitis . The sulfonamide group may bind to conserved aspartate residues in the receptor’s active site, while the chloropyridine enhances affinity via halogen bonding .
Future Directions
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